

A Technical Guide to LysoTracker Green DND-26 for Live Cell Imaging

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Compound of Interest

Compound Name: Green DND-26

Cat. No.: B15554350

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This in-depth guide explores the utility of LysoTracker **Green DND-26**, a fluorescent probe crucial for the investigation of lysosomes and other acidic organelles in living cells. We will delve into its mechanism of action, provide detailed experimental protocols, and present its key characteristics in a clear, comparative format.

Core Principles of LysoTracker Green DND-26

LysoTracker **Green DND-26** is a cell-permeable dye specifically designed to accumulate in acidic compartments within live cells.^{[1][2][3]} Its fundamental mechanism relies on a fluorophore linked to a weak base that is only partially protonated at neutral pH.^{[1][4]} This uncharged state allows the probe to freely cross the cell membrane. Upon encountering the acidic environment of organelles such as lysosomes (with a pH of approximately 4.5-5.0), the weakly basic moiety becomes protonated. This protonation results in a charged molecule that is retained within the acidic compartment, leading to a localized accumulation and bright green fluorescence. This makes it a valuable tool for studying lysosomal dynamics, including their morphology, trafficking, and role in cellular processes like autophagy.

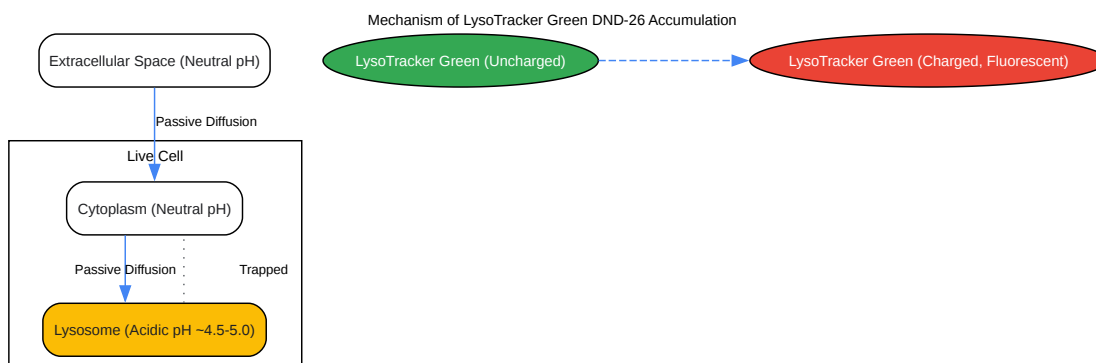
Quantitative Data Summary

For ease of reference and experimental planning, the key quantitative properties of LysoTracker **Green DND-26** are summarized in the table below.

Property	Value	Source(s)
Excitation Maximum	504 nm	
Emission Maximum	511 nm	
Recommended Working Concentration	50 - 100 nM	
Typical Working Concentration	50 nM	
Supplied Concentration	1 mM in DMSO	
Molecular Weight	398.69 g/mol	

Mechanism of Action: A Visual Representation

The following diagram illustrates the protonation-based trapping mechanism of LysoTracker Green DND-26 within an acidic organelle.



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Caption: Protonation and trapping of LysoTracker **Green DND-26** in acidic lysosomes.

Experimental Protocols

Below are detailed methodologies for key experiments using LysoTracker **Green DND-26**. It is important to note that this probe is intended for live cell imaging only, as fixation will inhibit staining.

Preparation of Staining Solution

- **Stock Solution:** LysoTracker **Green DND-26** is typically supplied as a 1 mM solution in DMSO. Store this stock solution at -20°C, protected from light and dessicated. Avoid repeated freeze-thaw cycles.
- **Working Solution:** Before use, allow the stock solution to warm to room temperature. Dilute the 1 mM stock solution to a final working concentration of 50-100 nM in your normal cell culture growth medium. A common starting concentration is 50 nM, which can be achieved by a 1:20,000 dilution of the stock solution. For optimal imaging, consider using a phenol red-free medium to reduce background fluorescence.

Staining of Live Cells

- **Adherent Cells:**
 - Grow cells on coverslips or in an appropriate imaging dish.
 - When cells reach the desired confluency, remove the culture medium.
 - Add the pre-warmed (37°C) staining solution containing LysoTracker **Green DND-26** to the cells.
 - Incubate for 15-30 minutes under normal growth conditions (e.g., 37°C, 5% CO₂). The optimal incubation time may vary depending on the cell type.
 - After incubation, the cells can be imaged directly in the staining solution.

- Suspension Cells:
 - Centrifuge the cell suspension to obtain a cell pellet.
 - Aspirate the supernatant and gently resuspend the cells in the pre-warmed (37°C) staining solution.
 - Incubate for 15-30 minutes under appropriate growth conditions.
 - After incubation, the cells can be pelleted and resuspended in fresh, pre-warmed medium for imaging, or imaged directly in the staining solution.

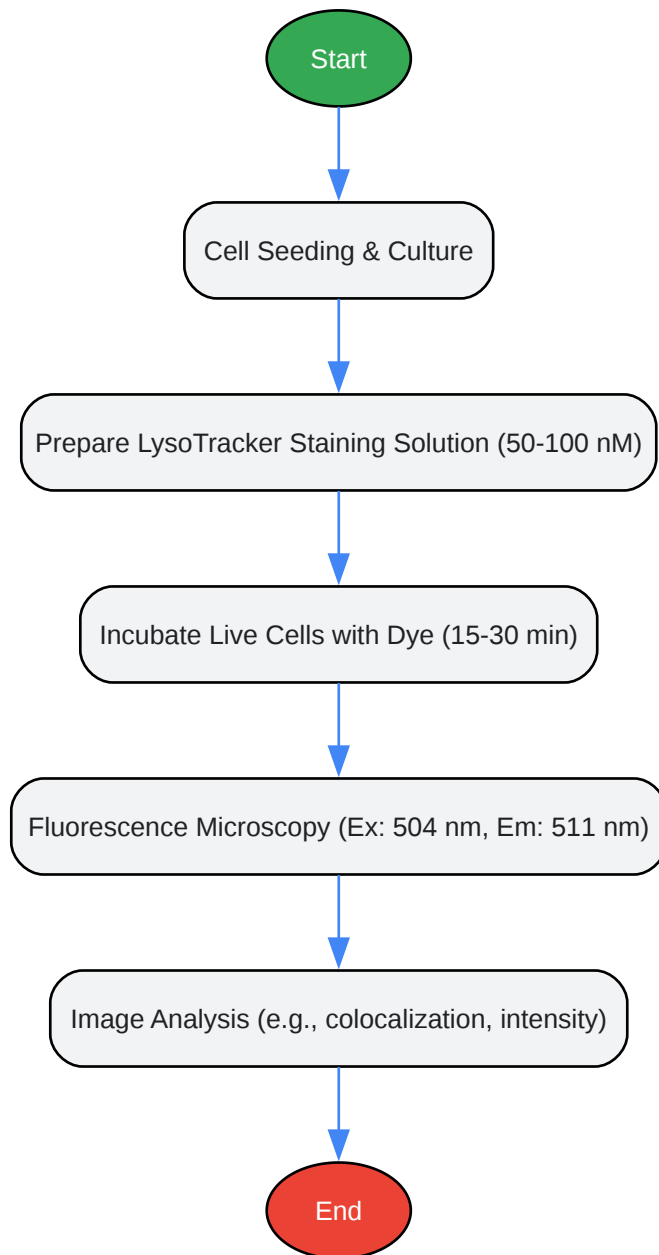
Live Cell Imaging

- Microscopy: Observe the stained cells using a fluorescence microscope equipped with a standard FITC filter set.
- Excitation/Emission: Use an excitation wavelength of approximately 504 nm and collect the emission at around 511 nm.
- Image Acquisition: Acquire images immediately after staining. Note that prolonged exposure to excitation light can lead to photobleaching.

Experimental Workflow

The following diagram outlines a typical workflow for a live cell imaging experiment using LysoTracker **Green DND-26**.

Live Cell Imaging Workflow with LysoTracker Green DND-26



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Caption: A streamlined workflow for live cell imaging using LysoTracker **Green DND-26**.

Important Considerations

- **Specificity:** While LysoTracker dyes are excellent for labeling acidic organelles, they are not exclusively specific to lysosomes. Other acidic compartments, such as late endosomes and autolysosomes, may also be stained. Therefore, colocalization studies with other lysosomal markers may be necessary for definitive identification.
- **Cytotoxicity:** While generally used at non-toxic concentrations, it is good practice to assess any potential effects of the dye on cell viability and function, especially in long-term imaging experiments.
- **Photostability:** Like many fluorescent dyes, LysoTracker **Green DND-26** is susceptible to photobleaching. To minimize this, use the lowest possible excitation light intensity and exposure time required to obtain a good signal. For extended imaging, LysoTracker Deep Red may be a more photostable alternative.

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